2-Methoxy-5-(trifluoromethoxy)benzamide
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Overview
Description
2-Methoxy-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzamide typically involves the reaction of 2-methoxy-5-(trifluoromethoxy)benzoic acid with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-(trifluoromethoxy)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: Employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethoxy)benzamide can be compared to other similar compounds, such as:
2-Methoxy-5-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Methoxy-5-(trifluoromethoxy)benzoic acid: The carboxylic acid analog of the benzamide.
2-Methoxy-5-(trifluoromethoxy)benzaldehyde: The aldehyde analog of the benzamide.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFROOBZEJXCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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